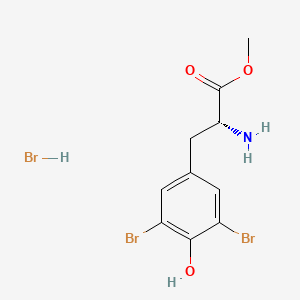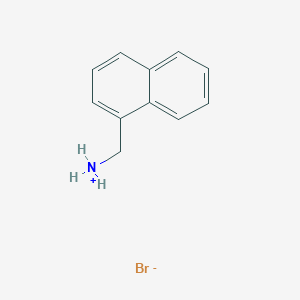![molecular formula C6H11NO B15061090 N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine: is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine typically involves the following steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of a suitable alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).
Cyclopropanation: The oxirane intermediate is then subjected to cyclopropanation reactions using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: Industrial production methods for trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like hydroxide or alkoxide ions, solvent systems like ethanol or methanol.
Major Products:
Oxidation: Oxides, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing cellular signaling pathways by interacting with receptors or other proteins.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparaison Avec Des Composés Similaires
trans-2-Oxabicyclo[3.1.0]hexane-6-methylamine: Similar structure but with a different position of the oxirane ring.
cis-3-Oxabicyclo[3.1.0]hexane-6-methylamine: Stereoisomer with different spatial arrangement of atoms.
3-Oxabicyclo[3.1.0]hexane-6-amine: Lacks the methyl group, leading to different chemical properties.
Uniqueness:
- The presence of both the oxirane and cyclopropane rings in trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine imparts unique reactivity and stability.
- The compound’s specific stereochemistry influences its interactions with biological targets and its overall chemical behavior.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H11NO/c1-7-6-4-2-8-3-5(4)6/h4-7H,2-3H2,1H3 |
Clé InChI |
ZYPFNKJMINBOIB-UHFFFAOYSA-N |
SMILES canonique |
CNC1C2C1COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


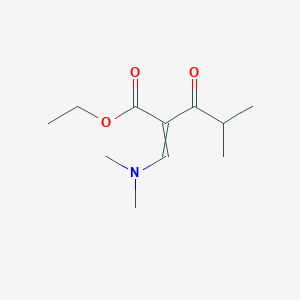
![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
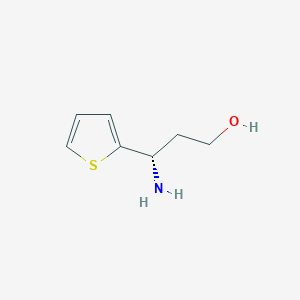


![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
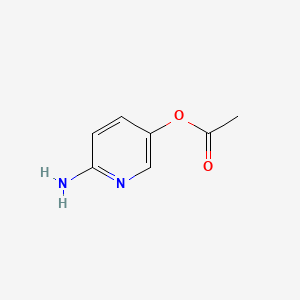
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
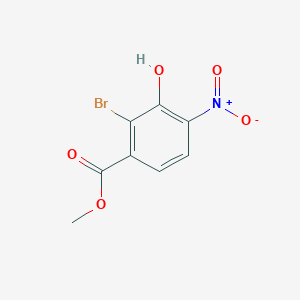
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
